N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2S2 and its molecular weight is 460.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has been explored in various chemical syntheses and biological evaluations, indicating its potential in scientific research applications. The synthesis of related compounds has been reported, demonstrating the versatility of thiazolylacetamide derivatives in chemical reactions. For instance, the synthesis of novel thiazolidinone and acetidinone derivatives, including similar chlorophenyl and thiazolyl motifs, has been explored for antimicrobial activity, showcasing the compound's relevance in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009). Similarly, compounds with chlorophenyl and thiazolyl groups have been investigated for their potential as antimicrobial agents, with specific focus on their synthesis and characterization (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer and Antimicrobial Applications
The compound's structural framework is conducive to modifications that can enhance its biological activity. For instance, derivatives of thiazolidinones containing benzothiazole moieties have been synthesized and evaluated for their antitumor activity, highlighting the potential for compounds with similar structural features to be developed as anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Moreover, the antimicrobial activities of novel sulphonamide derivatives, showcasing the broad spectrum of biological activities that compounds with related structures can exhibit, further emphasize the scientific interest in exploring such compounds for potential therapeutic applications (Fahim & Ismael, 2019).
Potential in Material Science and Photovoltaic Efficiency
The compound's utility extends beyond biomedical applications. For example, modifications of the N-(Isothiazol-5-yl)phenylacetamides, including alterations in the methylene group, have been explored for insecticidal activity, indicating the compound's potential use in agricultural sciences and pest management (Samaritoni, Babcock, Schlenz, & Johnson, 1999). This diverse range of applications underscores the importance of such compounds in scientific research, from drug development to material science.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S2/c1-15-2-8-18(9-3-15)25-21(28)14-30-22-26-19(13-29-22)12-20(27)24-11-10-16-4-6-17(23)7-5-16/h2-9,13H,10-12,14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHROIUUNOCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.